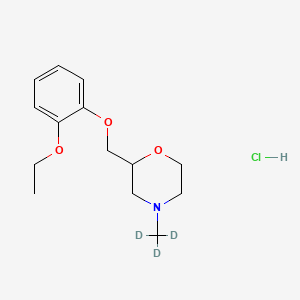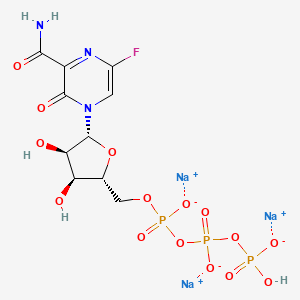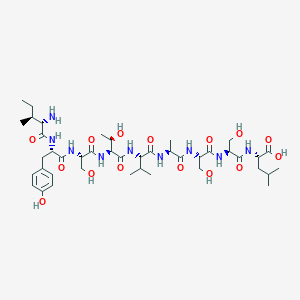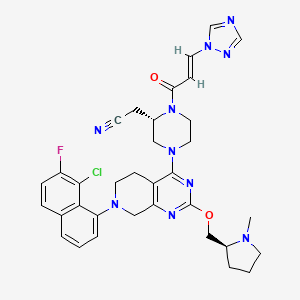
KRAS G12C inhibitor 40
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
KRAS G12C inhibitor 40 is a small molecule that targets the KRAS G12C mutation, a common oncogenic driver in various cancers, including non-small cell lung cancer, colorectal cancer, and pancreatic cancer . This compound has shown promise in preclinical and clinical studies for its ability to selectively inhibit the mutant KRAS protein, thereby blocking downstream signaling pathways that promote tumor growth and survival .
Preparation Methods
Synthetic Routes and Reaction Conditions
. Key steps include:
Sequential SNAr Reactions: Introduction of chiral building blocks to the core structure.
Oxidation: Transition-metal-free oxidation of sulfide intermediates.
SNAr Displacement: Introduction of chiral piperazine through a facile SNAr displacement.
Industrial Production Methods
Industrial production of KRAS G12C inhibitor 40 involves scaling up the synthetic route to kilogram levels. This includes optimizing reaction conditions to improve yield and efficiency while minimizing the use of hazardous reagents .
Chemical Reactions Analysis
Types of Reactions
KRAS G12C inhibitor 40 undergoes several types of chemical reactions:
Oxidation: Conversion of sulfide intermediates to sulfoxides or sulfones.
Substitution: Nucleophilic substitution reactions (SNAr) to introduce various functional groups.
Common Reagents and Conditions
Oxidizing Agents: Used in the oxidation steps.
Nucleophiles: Employed in SNAr reactions to introduce chiral piperazine.
Major Products
The major products formed from these reactions include the final this compound molecule, characterized by its tetrahydropyridopyrimidine core and chiral piperazine moiety .
Scientific Research Applications
KRAS G12C inhibitor 40 has a wide range of scientific research applications:
Chemistry: Used as a tool compound to study the reactivity and binding properties of KRAS G12C inhibitors.
Biology: Investigated for its effects on cellular signaling pathways and tumor microenvironment.
Medicine: Evaluated in clinical trials for the treatment of cancers harboring the KRAS G12C mutation.
Mechanism of Action
KRAS G12C inhibitor 40 exerts its effects by covalently binding to the cysteine residue at position 12 of the KRAS protein, locking it in an inactive GDP-bound state . This prevents the activation of downstream signaling pathways, such as the RAF-MEK-ERK and PI3K-AKT pathways, which are crucial for cancer cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
Sotorasib (AMG 510): Another KRAS G12C inhibitor with a similar mechanism of action.
Adagrasib (MRTX849): A KRAS G12C inhibitor that has shown efficacy in clinical trials.
Uniqueness
KRAS G12C inhibitor 40 is unique due to its specific binding affinity and selectivity for the KRAS G12C mutation. It has demonstrated promising preclinical efficacy and a favorable safety profile compared to other inhibitors .
Properties
Molecular Formula |
C34H36ClFN10O2 |
|---|---|
Molecular Weight |
671.2 g/mol |
IUPAC Name |
2-[(2S)-4-[7-(8-chloro-7-fluoronaphthalen-1-yl)-2-[[(2S)-1-methylpyrrolidin-2-yl]methoxy]-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-4-yl]-1-[(E)-3-(1,2,4-triazol-1-yl)prop-2-enoyl]piperazin-2-yl]acetonitrile |
InChI |
InChI=1S/C34H36ClFN10O2/c1-42-13-3-5-25(42)20-48-34-40-28-19-43(29-6-2-4-23-7-8-27(36)32(35)31(23)29)14-10-26(28)33(41-34)44-16-17-46(24(18-44)9-12-37)30(47)11-15-45-22-38-21-39-45/h2,4,6-8,11,15,21-22,24-25H,3,5,9-10,13-14,16-20H2,1H3/b15-11+/t24-,25-/m0/s1 |
InChI Key |
BLVBQVLTXVPOLH-LPMFOMBZSA-N |
Isomeric SMILES |
CN1CCC[C@H]1COC2=NC3=C(CCN(C3)C4=CC=CC5=C4C(=C(C=C5)F)Cl)C(=N2)N6CCN([C@H](C6)CC#N)C(=O)/C=C/N7C=NC=N7 |
Canonical SMILES |
CN1CCCC1COC2=NC3=C(CCN(C3)C4=CC=CC5=C4C(=C(C=C5)F)Cl)C(=N2)N6CCN(C(C6)CC#N)C(=O)C=CN7C=NC=N7 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






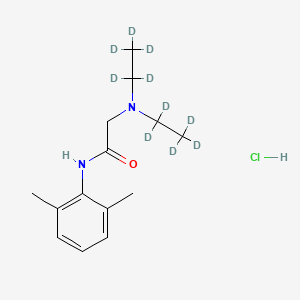




![[4-formyl-5-hydroxy-6-(trideuteriomethyl)pyridin-3-yl]methyl dihydrogen phosphate](/img/structure/B12422853.png)
